N-(3-chloro-4-methoxybenzyl)-beta-alanine
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Overview
Description
N-(3-chloro-4-methoxybenzyl)-beta-alanine is an organic compound that features a benzyl group substituted with chlorine and methoxy groups, attached to a beta-alanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxybenzyl)-beta-alanine typically involves the reaction of 3-chloro-4-methoxybenzylamine with beta-alanine. One common method starts with the preparation of 3-chloro-4-methoxybenzylamine from 3-chloro-4-methoxybenzyl chloride. This is achieved through a substitution reaction using urotropin in ethanol, followed by hydrolysis with hydrochloric acid . The resulting amine is then reacted with beta-alanine under appropriate conditions to yield the target compound.
Industrial Production Methods
For industrial-scale production, the process involves similar steps but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxybenzyl)-beta-alanine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 3-chloro-4-methoxybenzaldehyde, while substitution of the chlorine atom can produce various substituted benzyl derivatives .
Scientific Research Applications
N-(3-chloro-4-methoxybenzyl)-beta-alanine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxybenzyl)-beta-alanine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction or metabolic pathways, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-methoxybenzylamine
- 3-chloro-4-methoxybenzyl chloride
- 4-methoxybenzylamine
- 4-methoxybenzyl chloride
Uniqueness
N-(3-chloro-4-methoxybenzyl)-beta-alanine is unique due to the presence of both the beta-alanine moiety and the substituted benzyl group. This combination imparts specific chemical properties and biological activities that are distinct from its similar compounds. For example, the beta-alanine moiety can enhance the compound’s solubility and bioavailability, making it more effective in certain applications .
Properties
Molecular Formula |
C11H14ClNO3 |
---|---|
Molecular Weight |
243.68 g/mol |
IUPAC Name |
3-[(3-chloro-4-methoxyphenyl)methylamino]propanoic acid |
InChI |
InChI=1S/C11H14ClNO3/c1-16-10-3-2-8(6-9(10)12)7-13-5-4-11(14)15/h2-3,6,13H,4-5,7H2,1H3,(H,14,15) |
InChI Key |
PCOKYONQWGRJOU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCCC(=O)O)Cl |
Origin of Product |
United States |
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